(6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
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Overview
Description
Cefoselis is a semisynthetic, broad-spectrum, beta-lactamase-resistant, fourth-generation cephalosporin with antibacterial activity. Cefoselis binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
Scientific Research Applications
Synthesis and Chemical Characterization
- Research shows the successful synthesis and chemical characterization of various cephalosporin derivatives similar to (6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate. For example, a study by Deng Fu-li (2007) elaborates on the preparation of Benzhydryl(6R,7R)-3-hydroxymethyl-8-oxo-7-salicylideneamino-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, a similar compound, through hydrolysis, protection of amino groups, and esterification processes (Deng Fu-li, 2007).
Crystal Formation and Agglomeration
- A study by Machiya et al. (2008) explored the crystallization and spherical agglomeration of cephalosporin antibiotic crystals, indicating the significance in drug formulation, particularly for injectable drugs. The morphology of the agglomerates was found to depend on factors like super-saturation ratio and the presence of seed crystals (Machiya et al., 2008).
NMR Characterization and Drug Carrier Potential
- Lorena Blau et al. (2008) reported on the synthesis and total NMR characterization of a new cephalosporin derivative, which can be used as a carrier for a range of drugs containing an amino group. This highlights the versatility of cephalosporin derivatives in drug delivery systems (Blau et al., 2008).
Pseudopolymorphism and Phase Stability
- Ashizawa et al. (1989) investigated the pseudopolymorphism and phase stability of various solid forms of a cephalosporin derivative. Their research provided insights into the effects of water content on the dehydration and phase transition of these compounds, crucial for their stability and shelf-life (Ashizawa et al., 1989).
Radiochemical Synthesis
- The synthesis of labeled cephalosporin derivatives for scientific research, like in the study by Y. Kai and S. Chiku (1994), is vital for tracking and studying the behavior of these compounds in biological systems (Kai & Chiku, 1994).
Impurity Characterization
- The characterization of impurities in cephalosporin drugs, as done by K. Rao et al. (2007), is crucial for ensuring the purity and safety of pharmaceutical products (Rao et al., 2007).
Properties
Molecular Formula |
C19H22N8O6S2 |
---|---|
Molecular Weight |
522.6 g/mol |
IUPAC Name |
(6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C19H22N8O6S2/c1-33-24-12(10-8-35-19(21)22-10)15(29)23-13-16(30)27-14(18(31)32)9(7-34-17(13)27)6-25-3-2-11(20)26(25)4-5-28/h2-3,8,13,17,20,28H,4-7H2,1H3,(H4,21,22,23,29,31,32)/b24-12+/t13-,17-/m1/s1 |
InChI Key |
BHXLLRXDAYEMPP-AKZFGVKSSA-N |
Isomeric SMILES |
CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=C(N4CCO)N)C(=O)[O-] |
SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=C(N4CCO)N)C(=O)[O-] |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=C(N4CCO)N)C(=O)[O-] |
Synonyms |
cefoselis FK 037 FK-037 FK037 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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